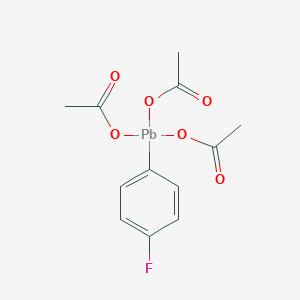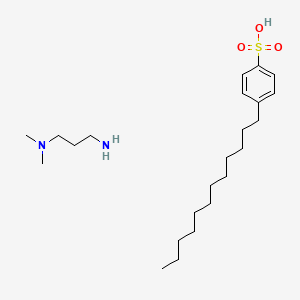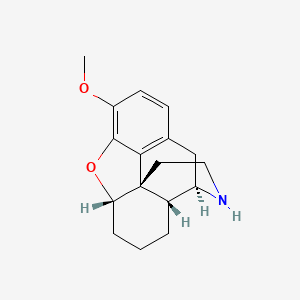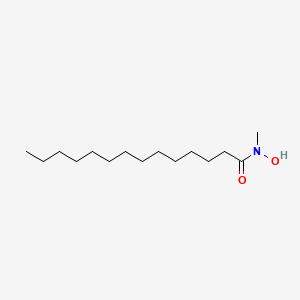
N-Hydroxy-N-methyltetradecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-N-methyltetradecanamide is an organic compound with the molecular formula C15H31NO2 It belongs to the class of hydroxamic acids, which are known for their ability to chelate metal ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-methyltetradecanamide typically involves the reaction of tetradecanoic acid with hydroxylamine and a methylating agent. The process can be summarized as follows:
Formation of Tetradecanoyl Chloride: Tetradecanoic acid is first converted to tetradecanoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Reaction with Hydroxylamine: The tetradecanoyl chloride is then reacted with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as pyridine to form N-hydroxy tetradecanamide.
Methylation: Finally, the N-hydroxy tetradecanamide is methylated using a methylating agent like methyl iodide (CH3I) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-N-methyltetradecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form N-oxide derivatives.
Reduction: Reduction of the hydroxamic acid group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Hydroxy-N-methyltetradecanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a histone deacetylase (HDAC) inhibitor, which could make it useful in cancer therapy.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloenzymes and their inhibitors.
Industrial Applications: It can be used in the formulation of metal chelating agents for various industrial processes, including water treatment and catalysis.
Mécanisme D'action
The mechanism of action of N-Hydroxy-N-methyltetradecanamide primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing its reaction. In the context of HDAC inhibition, the compound binds to the zinc ion in the active site of the enzyme, blocking its activity and leading to increased acetylation of histone proteins, which can affect gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxy-N-methylhexadecanamide: Similar structure but with a longer carbon chain.
N-Hydroxy-N-methylmyristamide: Similar structure but with a shorter carbon chain.
N-Hydroxy-N-methylstearamide: Similar structure but with an even longer carbon chain.
Uniqueness
N-Hydroxy-N-methyltetradecanamide is unique due to its specific carbon chain length, which can influence its solubility, reactivity, and ability to interact with biological targets. The specific length of the carbon chain can affect the compound’s ability to penetrate cell membranes and its overall bioavailability.
Propriétés
Numéro CAS |
56866-26-3 |
|---|---|
Formule moléculaire |
C15H31NO2 |
Poids moléculaire |
257.41 g/mol |
Nom IUPAC |
N-hydroxy-N-methyltetradecanamide |
InChI |
InChI=1S/C15H31NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(2)18/h18H,3-14H2,1-2H3 |
Clé InChI |
CPLKJNGRGNRDIO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)N(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14639231.png)
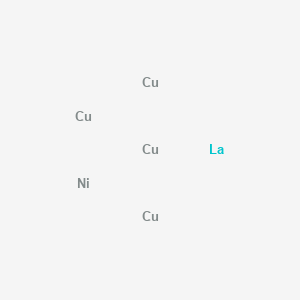
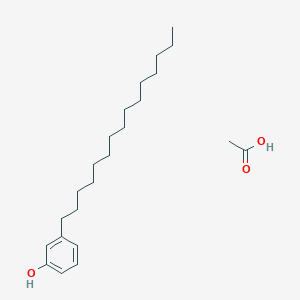
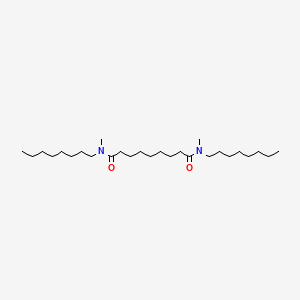
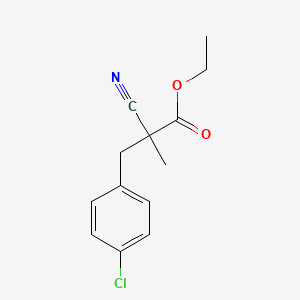
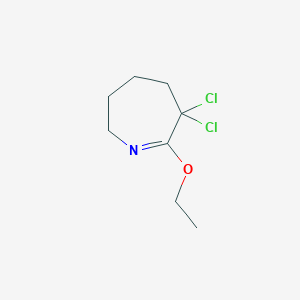
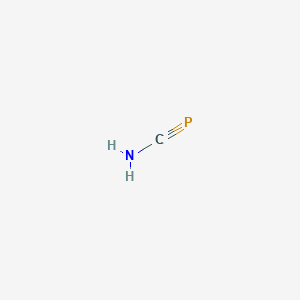
![2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B14639271.png)
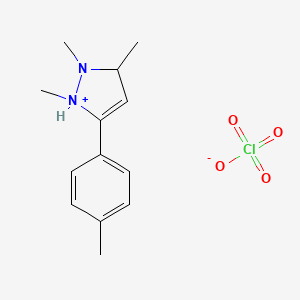
![Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-](/img/structure/B14639305.png)

